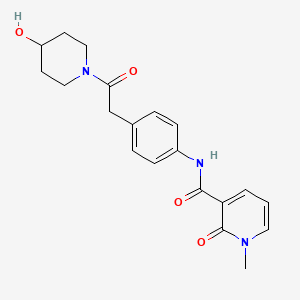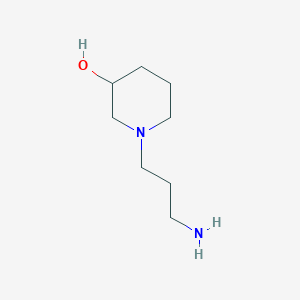
N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques, but the specific structure of this compound is not provided in the available resources .Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and spectral data. Unfortunately, the specific physical and chemical properties of this compound are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Inhibitor Development
N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide represents a class of compounds that have been explored for their potential as selective inhibitors of kinase enzymes, which are crucial for the signaling pathways involved in cancer cell growth and proliferation. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. These compounds, through structural modifications, have shown improved enzyme potency and kinase selectivity, making them valuable for therapeutic research. One analogue demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model, highlighting the potential for development into anticancer agents (Schroeder et al., 2009).
Antimicrobial and Antibacterial Activity
Pyridonecarboxylic acids, which share a core structure with the compound , have been synthesized and evaluated for their antibacterial activity. These compounds have shown promising results against various bacterial strains, offering a foundation for the development of new antibacterial agents. The structure-activity relationships explored in these studies contribute to understanding how modifications in the chemical structure can enhance antibacterial efficacy (Egawa et al., 1984).
Antioxidant and Preservative Applications
Hydroxypyridinone derivatives, related to the compound of interest, have been investigated for their potential as antioxidants and food preservatives. These studies have demonstrated the compounds' ability to inhibit tyrosinase activity, possess antimicrobial properties, and exhibit antioxidant activity. Such multifunctional characteristics suggest their application in food preservation, specifically in extending the shelf life of perishable goods like shrimp, by protecting against bacterial growth and oxidative spoilage (Dai et al., 2016).
Synthesis of Multifunctionalized Heterocyclic Compounds
The versatility of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide and its analogs in chemical synthesis has been explored to create a variety of heterocyclic compounds. These compounds are crucial in medicinal chemistry for the development of new therapeutic agents. Tandem reactions, involving cycloaddition and subsequent transformations, have enabled the efficient synthesis of multifunctionalized tetrahydropyridines, dihydropyridin-4(1H)-ones, and pyridines. Such synthetic strategies enhance the ability to produce compounds with potential nootropic, analgesic, and antimicrobial activities, underscoring the importance of these chemical frameworks in drug discovery and development (Lei et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-22-10-2-3-17(20(22)27)19(26)21-15-6-4-14(5-7-15)13-18(25)23-11-8-16(24)9-12-23/h2-7,10,16,24H,8-9,11-13H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDAUNPFHAJVMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]furan-3-carboxamide](/img/structure/B2430610.png)
![2-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]naphthalene](/img/structure/B2430615.png)





![5-Tert-butyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2430624.png)

![3-(4-fluorophenyl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B2430626.png)